molecular formula C16H23N7O B5527477 1-(2-piperazin-1-ylethyl)-N-(2-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide

1-(2-piperazin-1-ylethyl)-N-(2-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5527477
M. Wt: 329.40 g/mol
InChI Key: YDJRAUNVLXAYBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-(2-piperazin-1-ylethyl)-N-(2-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide" typically involves multi-step chemical reactions, starting from basic heterocyclic moieties such as piperazine and pyridine derivatives. These processes may include steps like acylation, deprotection, and salt formation to achieve the desired compound with high purity and yield. For example, a scalable and facile synthetic process has been established for a novel Rho kinase inhibitor, showcasing the steps necessary for synthesizing complex molecules involving piperazine and pyridine scaffolds (Wei et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest has been elucidated using various analytical techniques, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule and their electronic environment, essential for understanding the compound's reactivity and interaction with biological targets. For instance, a class of nitrogenous compounds containing similar structures has been analyzed, offering insights into the molecular electrostatic potential and frontier molecular orbitals (Ban et al., 2023).

Chemical Reactions and Properties

Compounds with the piperazine and pyridine framework undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. These modifications can include the introduction of different substituents through reactions like aminomethylation, which impacts the compound's solubility, stability, and biological activity. For example, piperidinium derivatives have been shown to undergo aminomethylation to form carboxamides, highlighting the versatility of these compounds in chemical synthesis (Dotsenko et al., 2012).

properties

IUPAC Name

1-(2-piperazin-1-ylethyl)-N-(2-pyridin-3-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c24-16(19-5-3-14-2-1-4-18-12-14)15-13-23(21-20-15)11-10-22-8-6-17-7-9-22/h1-2,4,12-13,17H,3,5-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJRAUNVLXAYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=C(N=N2)C(=O)NCCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-piperazin-1-ylethyl)-N-(2-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide

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